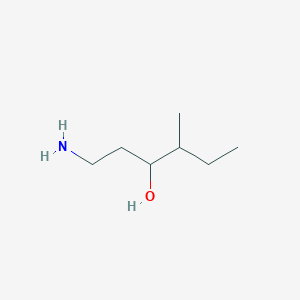

1-Amino-4-methylhexan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

1-amino-4-methylhexan-3-ol |

InChI |

InChI=1S/C7H17NO/c1-3-6(2)7(9)4-5-8/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

JIMPKBKQLFMUMS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CCN)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Isomerism of 1 Amino 4 Methylhexan 3 Ol

The systematic naming and structural properties of 1-Amino-4-methylhexan-3-ol are fundamental to its identity in chemical literature. Its IUPAC name is this compound. The structure is defined by a six-carbon hexane (B92381) backbone, with an amino group at the first carbon position, a hydroxyl group at the third, and a methyl group at the fourth.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol |

This table contains data sourced from chemical supplier databases and PubChem. nih.gov

A critical feature of this compound is its chirality. The molecule contains two stereogenic centers at the C3 and C4 positions of the hexane chain. The carbon at position 3 is chiral due to its bonding to a hydroxyl group, a hydrogen atom, and two different carbon-based substituents. Similarly, the carbon at position 4 is a stereocenter as it is bonded to a methyl group, a hydrogen atom, and two different sections of the carbon chain.

The presence of two distinct chiral centers means that this compound can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Each of these isomers is a unique chemical entity with distinct spatial arrangements of its atoms, which can lead to different interactions with other chiral molecules, a crucial consideration in pharmaceutical and biological contexts. The stereochemistry of related compounds, such as 4-methylhexan-3-ol, is known to be critical for their biological activity, highlighting the importance of stereochemical purity in this class of molecules.

Theoretical Framework for Amino Alcohol Research in Organic Synthesis and Chemical Biology

Asymmetric Synthesis Approaches towards Stereoisomers of this compound

Asymmetric synthesis is a powerful strategy for creating chiral molecules with a high degree of stereochemical control. This is particularly important for producing specific enantiomers of amino alcohols, which often exhibit different biological activities.

Chiral Pool Synthesis Strategies for Amino Alcohol Scaffolds

Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules as starting materials. docbrown.info This approach leverages the inherent chirality of these molecules to produce the desired stereoisomer of the target compound. docbrown.info Common starting materials for this strategy include amino acids and sugars, which possess one or more chiral centers. docbrown.info

For the synthesis of amino alcohol scaffolds, naturally occurring α-amino acids are valuable precursors. The general strategy involves the reduction of the carboxylic acid group of an amino acid to an alcohol, yielding a chiral amino alcohol. While this is a common method, it is often limited to the stereoisomers that are available from the natural chiral pool. diva-portal.org To access a wider diversity of structures, chemists have developed various synthetic routes starting from these chiral building blocks. nih.gov For instance, chiral 1,3-aminoalcohols have been synthesized from levoglucosenone, a derivative of carbohydrates, demonstrating the utility of the carbohydrate pool in generating these valuable synthons. unr.edu.ar

Asymmetric Induction and Chirality Transfer Techniques Applicable to Hexanol Derivatives

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. This can be achieved through various techniques, including the use of chiral auxiliaries, catalysts, or reagents. msu.edu These methods are crucial for synthesizing chiral hexanol derivatives with high enantiomeric purity.

One common approach is the asymmetric reduction of a prochiral ketone. For example, the reduction of 3-hexyne (B1328910) can yield either cis- or trans-3-hexene (B77681) depending on the catalyst used, demonstrating diastereoselectivity. msu.edu For acyclic alkenes, diastereoselectivity can be achieved through strategies like the formation of an iodolactone intermediate, which, after a series of steps, yields the desired epoxide with controlled stereochemistry. msu.edu

In the context of amino alcohols, catalytic asymmetric methods are highly valuable. For instance, the catalytic asymmetric osti.govescholarship.org-Meisenheimer rearrangement of allylic N-oxides provides an efficient route to acyclic tertiary allylic alcohols with high enantioselectivity. nih.gov This method is advantageous as it can achieve high stereocontrol even when the substituents at the newly formed stereocenter have similar steric bulk. nih.gov

Another powerful technique is the Sharpless asymmetric aminohydroxylation, which directly introduces both the amino and hydroxyl groups across a double bond with high stereocontrol. diva-portal.org While effective, this method can sometimes face challenges with regioselectivity. diva-portal.org To overcome such limitations, multi-step synthetic sequences are often employed. For example, the synthesis of all four stereoisomers of 4-methylheptan-3-ol, a structurally related pheromone, has been achieved through various methods including the use of chiral boronic esters and enzymatic resolutions. mdpi.comresearchgate.net

The table below summarizes some of the asymmetric synthesis strategies that can be applied to hexanol derivatives.

| Strategy | Description | Key Features | Reference(s) |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Relies on the inherent chirality of the starting material. | docbrown.info |

| Asymmetric Induction | Preferentially forms one stereoisomer over another using chiral auxiliaries, catalysts, or reagents. | Enables the creation of new stereocenters with high control. | msu.edu |

| Catalytic Asymmetric Rearrangement | Employs a chiral catalyst to facilitate a stereospecific rearrangement, such as the Meisenheimer rearrangement. | Can achieve high enantioselectivity for sterically similar groups. | nih.gov |

| Sharpless Asymmetric Aminohydroxylation | Directly adds amino and hydroxyl groups across a double bond. | Provides a direct route to amino alcohols but can have regioselectivity issues. | diva-portal.org |

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex molecules with high efficiency and selectivity. rsc.orgcsic.es This approach is particularly useful for the synthesis of chiral amino alcohols, where enzymes can provide exquisite stereocontrol that is often difficult to achieve with traditional chemical methods. jove.com

Biocatalytic Reductions Employing Ene-reductases and Alcohol Dehydrogenases in Amino Alcohol Synthesis

Biocatalytic reductions using enzymes like ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are powerful tools for the stereoselective synthesis of chiral alcohols and amino alcohols. acs.orgnih.gov These enzymes catalyze the reduction of carbon-carbon double bonds and carbonyl groups, respectively, with high enantioselectivity. acs.orgucl.ac.uk

Ene-reductases are used for the asymmetric reduction of activated alkenes, proceeding via a trans-reduction mechanism. ucl.ac.uk This is complementary to the cis-hydrogenation typically achieved with transition metal catalysts. ucl.ac.uk Alcohol dehydrogenases, also known as ketoreductases (KREDs), are widely used for the reduction of prochiral ketones to chiral alcohols. nih.gov The stereoselectivity of these enzymes can often be predicted by Prelog's rule, but both (R)- and (S)-selective enzymes are available, providing access to either enantiomer of the desired alcohol. nih.gov

A notable application of these enzymes is in the synthesis of all four stereoisomers of 4-methylheptan-3-ol. mdpi.comresearchgate.net This was achieved in a one-pot, two-step process where an ene-reductase first reduced the C=C double bond of an unsaturated ketone, and then an alcohol dehydrogenase reduced the ketone to the corresponding alcohol with high stereocontrol. mdpi.comresearchgate.net

The table below illustrates the use of these enzymes in biocatalytic reductions.

| Enzyme | Reaction Catalyzed | Key Advantage | Reference(s) |

| Ene-reductase (ER) | Asymmetric reduction of C=C double bonds. | High stereoselectivity, complementary to metal catalysts. | ucl.ac.uk |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of carbonyl groups to alcohols. | High enantioselectivity, access to both (R) and (S) enantiomers. | nih.gov |

One-Pot Multi-Enzymatic Strategies for Enantioselective Production of Related Amino Alcohols

One-pot multi-enzymatic cascade reactions offer a highly efficient and sustainable approach to the synthesis of chiral amino alcohols. nih.govnih.gov By combining multiple enzymatic steps in a single reaction vessel, these strategies minimize intermediate purification steps, reduce waste, and can overcome unfavorable reaction equilibria. researchgate.netuni-duesseldorf.de

A powerful example is the synthesis of chiral vicinal amino alcohols from inexpensive, achiral starting materials. uni-duesseldorf.de In one such cascade, an α-hydroxy ketone is first formed through a carboligation reaction, and then a ω-transaminase catalyzes a reductive amination to produce the amino alcohol. uni-duesseldorf.de A key innovation in some of these cascades is the concept of a "recycling cascade," where a co-product from a later step is used as a substrate in an earlier step, thereby shifting the reaction equilibrium towards the desired product. uni-duesseldorf.de

The synthesis of (2S,3S)-2-aminopentane-1,3-diol (APD) and (2S,3R)-2-amino-1,3,4-butanetriol (ABT) has been optimized using a multi-enzymatic approach involving engineered E. coli transketolases (TK) and a Chromobacterium violaceum transaminase (TAm). researchgate.net By modeling the kinetics of each enzymatic step and co-expressing the enzymes in a single host, it was possible to balance the reaction rates and overcome inhibition, leading to high yields of the target amino alcohols. researchgate.net

The following table highlights key aspects of one-pot multi-enzymatic strategies.

| Strategy Feature | Description | Benefit | Reference(s) |

| Enzyme Cascade | Multiple enzymatic reactions occur sequentially in a single pot. | Increased efficiency, reduced waste. | nih.gov |

| Co-product Recycling | A product from a later step is consumed in an earlier step. | Overcomes unfavorable equilibria, increases yield. | uni-duesseldorf.de |

| Kinetic Modeling | Mathematical models are used to understand and optimize reaction conditions. | Allows for rational process design and scale-up. | researchgate.net |

Polyketide Synthase (PKS)-Based Biosynthetic Platforms for Amino Alcohol Generation

Polyketide synthases (PKSs) are large, multi-domain enzymes that naturally produce a vast array of complex molecules. researchgate.net By engineering these enzymatic assembly lines, it is possible to create novel biosynthetic platforms for the production of valuable chemicals, including amino alcohols. osti.govescholarship.orgbiorxiv.org

A recently developed PKS platform utilizes a modular design to produce a variety of medium- and branched-chain diols, hydroxy acids, and amino alcohols. osti.govescholarship.orgbiorxiv.org This platform incorporates a versatile loading module from the rimocidin (B1680639) PKS and NADPH-dependent terminal thioreductases (TRs). researchgate.netbiorxiv.org The TRs terminate the polyketide chain with an aldehyde, which can then be converted to different functional groups through the action of other enzymes. researchgate.net

Specifically for amino alcohol production, the terminal aldehyde is subjected to transamination by specific transaminases. escholarship.orgbiorxiv.org Furthermore, by swapping the acyltransferase (AT) domain in the extension modules with ATs that are specific for methyl- or ethylmalonyl-CoA, it is possible to produce branched-chain amino alcohols. osti.govescholarship.orgbiorxiv.org This platform has been successfully used in Streptomyces albus to produce a range of compounds, including six different amino alcohols, with titers reaching up to 1 g/L in shake flasks. researchgate.netbiorxiv.org

The table below summarizes the key components and products of this PKS-based platform.

| Platform Component | Function | Resulting Product Class | Reference(s) |

| Modular PKS with Terminal Thioreductase (TR) | Produces a terminal aldehyde. | Aldehyde intermediate. | researchgate.netbiorxiv.org |

| Alcohol Dehydrogenase (ADH) | Reduces the aldehyde. | Diols. | escholarship.orgbiorxiv.org |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes the aldehyde. | Hydroxy acids. | researchgate.net |

| Transaminase (TA) | Aminates the aldehyde. | Amino alcohols. | escholarship.orgbiorxiv.org |

| Modified Acyltransferase (AT) | Incorporates branched extender units. | Branched-chain products. | osti.govescholarship.orgbiorxiv.org |

This PKS-based approach offers a highly tunable and efficient method for the biosynthesis of a diverse range of valuable chemicals, demonstrating the power of synthetic biology in chemical manufacturing. osti.govescholarship.orgresearchgate.netbiorxiv.org

Novel Synthetic Routes for Structurally Related Amino Alcohols

Recent advancements in biotechnology and organic synthesis have led to the development of innovative and highly efficient methods for producing a variety of chiral amino alcohols. These methods often provide high stereoselectivity and yields, overcoming the limitations of traditional multi-step chemical syntheses which can require tedious protection and deprotection steps. jove.com

Biosynthetic Polyketide Synthase (PKS) Platform

A novel and highly tunable approach for producing medium- and branched-chain amino alcohols utilizes a modular polyketide synthase (PKS) platform. biorxiv.orgosti.gov This biosynthetic method, developed in an engineered Streptomyces albus host, leverages a versatile loading module from the rimocidin PKS and NADPH-dependent terminal thioreductases (TRs). biorxiv.org The platform can be programmed for the synthesis of various molecules by modifying the enzymatic pathway. researchgate.net

The process involves the generation of a terminal aldehyde, which is then converted into an amino alcohol through the action of specific transaminases (TAs). biorxiv.orgresearchgate.net By replacing the standard malonyl-coenzyme A (CoA)-specific acyltransferase (AT) with methyl- or ethylmalonyl-CoA-specific ATs, the platform can produce branched-chain amino alcohols. researchgate.netresearchgate.net This strategy has been successfully used to produce several amino alcohols that are structurally related to this compound. researchgate.net

Research has demonstrated the production of compounds such as 1-aminohexan-3-ol (B2990481) and the branched-chain 1-amino-2-methylhexan-3-ol. The productivity of the system can be tuned by adjusting the substrate pools; for instance, supplementing the culture with L-valine was shown to dramatically increase the titer of 1-aminohexan-3-ol. researchgate.net

Interactive Table: Production of Amino Alcohols using a PKS-TR-TA Platform Data sourced from studies on engineered S. albus. researchgate.net

| Strain Configuration | Supplement | Compound Produced | Titer (mg/L) | Product Ratio (%) |

| QD96 (TR2 + TA1) | None | 1-Aminohexan-3-ol | 17.1 | 3 |

| QD98 (FkbS overexpression in QD96) | 15 mM L-valine | 1-Aminohexan-3-ol | 364.4 | 70 |

| QD99 (RimM7 AT-exchange + TR2 + TA1 + FkbS) | 15 mM L-valine | 1-Amino-2-methylhexan-3-ol | Produced | N/A |

| QD99 (RimM7 AT-exchange + TR2 + TA1 + FkbS) | 15 mM L-valine | 1-Amino-2-methylpentan-3-ol | Produced | N/A |

| QD99 (RimM7 AT-exchange + TR2 + TA1 + FkbS) | 15 mM L-valine | 4-Amino-3-methylbutan-2-ol | 21.6 | N/A |

Chemoenzymatic Synthesis from cis-Glycols

An efficient, general chemoenzymatic strategy has been developed for the synthesis of enantiopure cis-β-amino alcohols from chiral cis-diols. thieme-connect.com These diols, which can be produced through microbial metabolism of hydrocarbons, serve as valuable chiral precursors. thieme-connect.com The four-step synthetic route is notable for its mild reaction conditions and high efficiency. thieme-connect.com

The key steps in this synthesis are:

Reaction of the microbially-derived diol with α-acetoxyisobutyryl chloride to stereoselectively form a single trans-1,2-chlorohydrin acetate (B1210297) isomer.

Displacement of the chloride with an azide (B81097).

Aminolysis of the ester group.

Reduction of the azide to yield the final cis-β-amino alcohol.

Enzymatic Cascade Reactions

Biocatalytic cascade reactions represent another powerful strategy for synthesizing chiral amino alcohols with high stereoselectivity. nih.gov These one-pot reactions are advantageous as they are performed under similar mild conditions, avoiding complex intermediate purification steps. jove.com

One such protocol enables the synthesis of chiral amino alcohols from L-lysine within 48 hours. nih.gov The process combines two enzymatic reactions:

Diastereoselective C-H oxidation : A dioxygenase enzyme hydroxylates the L-lysine.

Decarboxylation : A pyridoxal-phosphate (PLP) dependent decarboxylase cleaves the carboxylic acid group from the resulting hydroxy amino acid.

This enzymatic cascade retains the stereogenic center created during the hydroxylation step, leading to optically enriched γ-amino alcohols with excellent yields, often exceeding 93%. nih.gov

Multi-Enzymatic Synthesis of Pheromones

The synthesis of specific stereoisomers of insect pheromones, such as 4-methylheptan-3-ol, provides further insight into advanced methods for producing chiral alcohols. mdpi.com A one-pot, two-step multi-enzymatic procedure has been developed that sequentially creates two stereogenic centers using an ene-reductase (ER) and an alcohol dehydrogenase (ADH). mdpi.com This approach allows for the synthesis of all four stereoisomers of the target compound with very high enantiomeric and diastereomeric excess by selecting enzymes with the appropriate stereoselectivity. mdpi.com

Spectroscopic and Stereochemical Characterization of 1 Amino 4 Methylhexan 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including 1-Amino-4-methylhexan-3-ol. Advanced NMR experiments provide insights into the connectivity of atoms and the spatial arrangement of substituents, which are essential for assigning the relative and absolute stereochemistry.

The determination of enantiomeric purity is a critical aspect of chiral compound analysis. In NMR spectroscopy, chiral solvating agents (CSAs) are employed to differentiate between enantiomers. nih.gov CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have different NMR chemical shifts, allowing for the quantification of each enantiomer. nih.govsemmelweis.hu

The process involves the formation of diastereomeric adducts in situ through rapid and reversible interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov This results in separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum, with the integration of these signals directly corresponding to the enantiomeric ratio. semmelweis.hu

For amino alcohols like this compound, chiral acids are often effective CSAs. The acidic proton of the CSA can interact with the basic amino group of the analyte, while other functionalities on both molecules provide the necessary secondary interactions for effective chiral recognition. The choice of solvent is also crucial, as it can influence the stability and geometry of the diastereomeric complexes. Aprotic solvents like deuterated chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆) are commonly used. semmelweis.hu

A variety of chiral solvating agents have been developed for the enantiodiscrimination of chiral compounds, including those derived from naturally occurring α-amino acids. semmelweis.hu The effectiveness of a particular CSA depends on the specific structure of the analyte and the nature of the intermolecular interactions. nih.gov

Advanced NMR techniques, including multinuclear NMR (e.g., ¹³C, ¹⁹F, ³¹P), are powerful tools for elucidating diastereomeric and enantiomeric ratios. nih.govrsc.org While ¹H NMR is commonly used, the larger chemical shift dispersion of other nuclei can provide better resolution of signals, which is particularly advantageous for complex molecules or when proton signals overlap. nih.gov

For molecules containing fluorine, ¹⁹F NMR is a highly sensitive method for determining enantiomeric and diastereomeric purity. rsc.org Derivatization of the amino alcohol with a chiral fluorinated reagent can lead to diastereomers with well-resolved ¹⁹F signals. rsc.org Similarly, ³¹P NMR can be used after derivatization with a chiral phosphorus-containing reagent. nih.gov

¹³C NMR, although less sensitive than ¹H NMR, offers high resolution and can be a reliable method for quantitative enantiodiscrimination, especially when proton signals are complex or overlap. nih.gov The integration of the distinct carbon signals corresponding to each stereoisomer allows for the accurate determination of their relative abundance. nih.gov

Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining the relative configuration of stereocenters. NOESY experiments reveal through-space correlations between protons that are in close proximity, providing crucial information about the 3D structure and conformation of the molecule. ipb.pt For cyclic or conformationally restricted molecules, the magnitude of coupling constants (J-values) between protons can also help in assigning the relative stereochemistry (cis/trans). ipb.pt

The determination of diastereomeric ratios can often be achieved directly from the ¹H or ¹³C NMR spectra of the mixture, as diastereomers are distinct compounds with different chemical shifts. nih.gov The integration of well-resolved signals corresponding to each diastereomer provides their relative proportions. nih.gov

| NMR Technique | Application in Stereochemical Analysis | Key Advantages |

| ¹H NMR with Chiral Solvating Agents | Determination of enantiomeric purity. | Simple, direct method without derivatization. |

| ¹⁹F NMR with Chiral Derivatizing Agents | Determination of enantiomeric and diastereomeric purity. | High sensitivity and large chemical shift dispersion. |

| ³¹P NMR with Chiral Derivatizing Agents | Determination of enantiomeric and diastereomeric purity. | High sensitivity and large chemical shift dispersion. |

| ¹³C NMR | Determination of enantiomeric and diastereomeric ratios. | High resolution, suitable for complex spectra. |

| 2D NOESY | Determination of relative configuration and conformation. | Provides information on through-space proton proximities. |

Chromatographic Methods for Enantiomeric Resolution and Purity Determination

Chromatographic techniques are widely used for the separation and analysis of stereoisomers. Chiral chromatography, in particular, is a powerful tool for resolving enantiomers and determining enantiomeric purity.

Chiral Gas Chromatography (GC) is a highly efficient and sensitive method for the enantioselective analysis of volatile and thermally stable compounds. chromatographyonline.comuni-muenchen.de For amino alcohols like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. sigmaaldrich.com The amino and hydroxyl groups are typically converted to less polar functional groups, such as amides and esters. sigmaaldrich.comnih.gov

The separation of enantiomers in chiral GC is achieved using a chiral stationary phase (CSP). uni-muenchen.de These stationary phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. uni-muenchen.de Common CSPs for the separation of amino alcohol derivatives include those based on cyclodextrins and amino acid derivatives. chromatographyonline.comresearchgate.net

The choice of derivatizing agent and CSP is crucial for achieving good enantiomeric resolution. sigmaaldrich.comnih.gov For instance, trifluoroacetic anhydride (B1165640) is a common derivatizing agent for the amino group. sigmaaldrich.comnih.gov The resulting trifluoroacetylated derivatives often exhibit good separation on various chiral stationary phases. nih.gov

The advantages of chiral GC include high resolution, short analysis times, and the ability to be coupled with mass spectrometry (GC-MS) for definitive peak identification. uni-muenchen.de

| Chiral Stationary Phase Type | Typical Analytes | Separation Principle |

| Cyclodextrin-based | Volatile and semi-volatile chiral compounds, including derivatized amino alcohols. | Formation of transient diastereomeric inclusion complexes. |

| Amino acid derivatives (e.g., Chirasil-Val) | Derivatized amino acids and amino alcohols. | Hydrogen bonding and dipole-dipole interactions. |

Mass Spectrometry (MS) in Structural and Isomeric Differentiation of Amino Alcohol Derivatives

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. nih.gov When coupled with a separation technique like GC or LC, it becomes a highly specific and sensitive tool for the analysis of complex mixtures.

While standard MS techniques are generally unable to distinguish between enantiomers, they can be used to differentiate between structural isomers and diastereomers, which often exhibit different fragmentation patterns. nih.gov For the differentiation of enantiomers by mass spectrometry, chiral recognition must be introduced at some stage of the analysis. This can be achieved by forming diastereomeric derivatives prior to analysis or by using a chiral selector in the ionization source or mass spectrometer. nih.govresearchgate.net

For amino alcohol derivatives, electron ionization (EI) mass spectrometry often produces characteristic fragment ions that can be used for structural elucidation. nist.gov The fragmentation pathways can provide information about the connectivity of the molecule and the nature of the substituents. nist.gov

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge. rsc.org By forming diastereomeric complexes with a chiral selector, it is possible to separate and differentiate enantiomers using IM-MS. nih.govresearchgate.netrsc.org

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure of ions by inducing fragmentation and analyzing the resulting product ions. rsc.org This can be particularly useful for distinguishing between isomers that produce similar initial mass spectra. rsc.org

| Mass Spectrometry Technique | Application in Isomeric Analysis | Information Obtained |

| GC-MS | Identification of components in a mixture, differentiation of some isomers. | Molecular weight and fragmentation patterns. |

| LC-MS | Analysis of less volatile and thermally labile compounds. | Molecular weight and fragmentation patterns. |

| Tandem MS (MS/MS) | Structural elucidation and differentiation of isomers. | Fragmentation pathways and product ion spectra. |

| Ion Mobility-MS (IM-MS) with Chiral Selectors | Separation and differentiation of enantiomers. | Ion mobility, which is related to ion shape and size. |

Enzymatic Transformations and Biocatalytic Processes Involving Amino Alcohol Scaffolds

Enzyme Engineering and Directed Evolution for Enhanced Stereoselectivity in Amino Alcohol Synthesis

The stereochemistry of amino alcohols is critical for their biological function, making the development of highly stereoselective synthetic methods a primary goal. Biocatalysis, through enzymes like dehydrogenases and transaminases, provides an excellent platform for achieving high stereoselectivity. However, wild-type enzymes often exhibit limitations, such as low activity with non-natural substrates or insufficient stereoselectivity. Enzyme engineering and directed evolution have emerged as indispensable tools to overcome these challenges by tailoring enzyme properties for specific synthetic applications.

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired traits. This typically involves iterative rounds of creating mutant enzyme libraries, followed by high-throughput screening to identify variants with improved performance. Strategies like the combinatorial active-site saturation test (CAST) and iterative saturation mutagenesis (ISM) have been successfully applied to enhance the activity and stereoselectivity of enzymes for chiral amino alcohol synthesis. For instance, an engineered amine dehydrogenase (AmDH) derived from a leucine (B10760876) dehydrogenase was subjected to three rounds of CAST/ISM, resulting in a variant with a four-fold improvement in catalytic efficiency (kcat/Km) for the asymmetric amination of 1-hydroxy-2-butanone, while maintaining excellent enantioselectivity (>99% ee).

Rational design, which relies on knowledge of the enzyme's structure and catalytic mechanism, is another powerful approach. By identifying key amino acid residues in the substrate-binding pocket that control stereoselectivity, targeted mutations can be introduced. For example, modifying residues within the active site of an alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus not only expanded its substrate scope to accommodate bulkier ketones but also inverted its enantiopreference, demonstrating the fine-tunability of these biocatalysts. The engineering of amine dehydrogenases, often derived from amino acid dehydrogenases, has been particularly fruitful, enabling the synthesis of (S)-configured vicinal amino alcohols from α-hydroxy ketones with conversions up to 99% and enantiomeric excess values greater than 99%. Similarly, specific mutants of amine dehydrogenases have been developed to access the corresponding (R)-β-amino alcohols through kinetic resolution of racemic mixtures.

These engineering efforts have led to a toolbox of customized enzymes capable of producing a wide array of chiral amino alcohols with exceptionally high stereochemical purity, a task that remains challenging for conventional chemical methods.

Table 1: Examples of Engineered Enzymes for Enhanced Stereoselectivity in Amino Alcohol Synthesis

Enzyme (Origin) Engineering Strategy Target Reaction Key Improvement Reference Amine Dehydrogenase (Sporosarcina psychrophila) Combinatorial Active-Site Saturation Test (CAST) / Iterative Saturation Mutagenesis (ISM) Asymmetric reductive amination of 1-hydroxy-2-butanone 4-fold increase in kcat/Km; >99% ee maintained [4, 10] Alcohol Dehydrogenase (Thermoanaerobacter pseudoethanolicus) Site-directed mutagenesis (W110A/I86A) Asymmetric reduction of bulky ketones Enlarged substrate scope and reversed enantiopreference l-Threonine Aldolase CAST/ISM Diastereoselective synthesis of β-hydroxy-α-amino acids Dramatically improved diastereomeric preference Amine Dehydrogenase (Geobacillus stearothermophilus) Directed Evolution Synthesis of (R)-chiral amino alcohols Achieved excellent enantioselectivity (>99% ee) for (R)-isomers Ketoreductase (Bacillus subtilis) Machine Learning-Assisted Directed Evolution Kinetic resolution of tetrabenazine Significantly improved diastereoselectivity (91.3%)

Cofactor Regeneration Systems in Biocatalytic Amino Alcohol Production

Many of the key enzymes used in the synthesis of amino alcohols, particularly oxidoreductases like alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs), depend on expensive nicotinamide (B372718) cofactors such as NAD(P)H (nicotinamide adenine (B156593) dinucleotide phosphate, reduced) or NADH (nicotinamide

Structure Activity Relationship Sar Studies of 1 Amino 4 Methylhexan 3 Ol and Its Derivatives

Systematic Structural Modifications and Their Influence on Ligand-Target Interactions

The foundational structure of an amino alcohol consists of an amino group and a hydroxyl group attached to an alkyl chain. The specific arrangement and properties of these functional groups, along with the nature of the carbon skeleton, dictate the compound's pharmacological profile.

Systematic structural modifications of amino alcohol derivatives often focus on several key areas:

Alterations to the Amino Group: The nature of the substituent on the nitrogen atom can significantly impact activity. For instance, converting a primary amine to a secondary or tertiary amine by adding alkyl groups of varying sizes can influence the compound's basicity, polarity, and steric bulk. These changes, in turn, affect the strength and nature of the interaction with the target receptor, which often involves hydrogen bonding or ionic interactions with the amino group.

Modifications of the Alkyl Chain: The length, branching, and rigidity of the carbon backbone are critical determinants of how the molecule fits into the binding pocket of its target. In the case of 1-amino-4-methylhexan-3-ol, the methyl group at the 4-position introduces a specific steric feature. The impact of shifting this methyl group to other positions, or replacing it with other alkyl groups, would be a key area of SAR investigation.

Hydroxyl Group Modifications: The hydroxyl group is a key hydrogen bond donor and acceptor. Its position relative to the amino group is critical for the formation of the pharmacophore. Esterification or etherification of the hydroxyl group can modulate the compound's lipophilicity and its ability to form hydrogen bonds, thereby influencing its absorption, distribution, and target binding affinity.

Introduction of Aromatic Rings: Incorporating aromatic rings into the structure can introduce van der Waals and pi-stacking interactions with the target, potentially increasing binding affinity. For example, studies on ketamine and its analogs have shown that substitutions on the benzene (B151609) ring can significantly alter anesthetic and analgesic properties mdpi.com.

The following table summarizes hypothetical structural modifications and their potential impact on biological activity, based on general principles of SAR for amino alcohols.

| Modification | Rationale | Potential Impact on Ligand-Target Interaction |

| N-alkylation (e.g., methyl, ethyl) | Varies steric bulk and basicity of the amino group. | May enhance or decrease binding affinity depending on the size of the binding pocket. |

| Chain extension or shortening | Alters the distance between key functional groups. | Can optimize the fit within the receptor's binding site. |

| Isomeric rearrangement of the methyl group | Probes the steric tolerance of the binding pocket. | Could lead to increased or decreased activity due to improved or hindered fit. |

| Hydroxyl group esterification | Increases lipophilicity and removes a hydrogen bond donor. | May affect cell permeability and alter the binding mode. |

| Introduction of a phenyl group | Introduces potential for aromatic interactions. | Could significantly increase binding affinity through pi-stacking or hydrophobic interactions. |

Stereochemical Dependence of Biological Responses in Amino Alcohol Series

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and amino alcohols are no exception. The presence of stereocenters, as seen in this compound, results in different stereoisomers (enantiomers and diastereomers), which can exhibit markedly different pharmacological and toxicological profiles.

The differential activity of stereoisomers arises from the three-dimensional nature of biological targets, such as enzymes and receptors. These targets are themselves chiral and will interact differently with the various stereoisomers of a ligand. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all.

Key aspects of the stereochemical dependence of biological responses in amino alcohols include:

Enantioselectivity in Receptor Binding: The spatial arrangement of the amino and hydroxyl groups is critical for forming the specific interactions required for receptor activation or inhibition. A change in the stereochemistry at one or more chiral centers can alter this spatial relationship, leading to a significant difference in binding affinity and efficacy between enantiomers.

Stereospecific Metabolism: The enzymes responsible for drug metabolism are also chiral and can metabolize stereoisomers at different rates. This can lead to variations in the pharmacokinetic profiles of the isomers, affecting their duration of action and potential for toxicity.

Differential Uptake and Distribution: Stereochemistry can influence how a drug is recognized and transported by proteins, which can affect its distribution throughout the body and its ability to reach the target site nih.govresearchgate.net.

A study on the isomers of 3-Br-acivicin, a compound containing an amino alcohol-like moiety, demonstrated that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for its biological function, potentially due to stereoselective uptake by transporters nih.govresearchgate.net.

The following table illustrates the importance of stereochemistry with hypothetical activity data for the stereoisomers of a generic amino alcohol.

| Stereoisomer | Receptor Binding Affinity (Ki, nM) | In vivo Potency (ED50, mg/kg) |

| (3R, 4S)-isomer | 10 | 5 |

| (3S, 4R)-isomer | 1000 | 500 |

| (3R, 4R)-isomer | 50 | 25 |

| (3S, 4S)-isomer | 500 | 250 |

Computational Approaches to Elucidating SAR of Amino Alcohols

In recent years, computational chemistry has become an indispensable tool in drug discovery and development, providing valuable insights into the SAR of various compounds, including amino alcohols. These methods allow for the prediction of molecular properties and the simulation of ligand-target interactions at the atomic level.

Computational approaches used to elucidate the SAR of amino alcohols include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. By docking a series of amino alcohol derivatives into the active site of a target protein, researchers can rationalize their binding modes and predict the binding affinities of novel analogs. This helps in understanding how structural modifications influence the interaction with the target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of amino alcohol derivatives, it is possible to predict the activity of untested compounds and to identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that govern their activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This method can be used to assess the stability of the binding mode predicted by docking and to understand the conformational changes that occur upon ligand binding. For amino alcohols, MD simulations can reveal the role of specific hydrogen bonds and hydrophobic interactions in stabilizing the complex.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a set of active amino alcohol molecules, a pharmacophore model can be generated that highlights the critical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. This model can then be used to screen virtual libraries for new compounds with the desired activity.

These computational methods, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization by providing a rational basis for the design of new and more potent amino alcohol derivatives.

Molecular Mechanisms and in Vitro Biological Activity of 1 Amino 4 Methylhexan 3 Ol Analogues

In Vitro Modulation of Enzyme Activity (e.g., Protein Tyrosine Phosphatases by Related Amino Alcohol Derivatives)

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their activity is a key area of therapeutic interest. mdpi.com The catalytic sites of PTPs contain a highly conserved cysteine residue that is susceptible to modulation by various molecules. nih.gov In vitro studies have demonstrated that amino alcohol-related structures can act as modulators of PTPs.

Although direct studies on 1-Amino-4-methylhexan-3-ol are not prevalent, research on related compounds provides insight. For instance, derivatives of the amino acid tyrosine have been incorporated into molecules to study PTP activity. nih.gov Furthermore, some amino alcohol derivatives synthesized from 1,4-naphthoquinone (B94277) have been evaluated as inhibitors of acetylcholinesterase (AChE), another critical enzyme in the nervous system. researchgate.net This demonstrates the potential for the amino alcohol scaffold to be a basis for the development of potent and specific enzyme inhibitors. The interaction often involves the amino and hydroxyl groups facilitating binding within the enzyme's active site, leading to competitive or non-competitive inhibition.

Table 1: Examples of Enzyme Modulation by Amino Alcohol-Related Derivatives

| Derivative Class | Target Enzyme | Observed In Vitro Effect |

|---|---|---|

| Naphthoquinone Amino Alcohols | Acetylcholinesterase (AChE) | Inhibitory Activity researchgate.net |

Interactions with Receptor Systems and Signaling Pathways (In Vitro Studies)

Amino alcohol derivatives have been shown to interact with critical receptor systems, thereby modulating intracellular signaling pathways. A significant area of research has been their effect on inflammatory signaling.

Specifically, β-amino alcohol derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway. nih.govnih.gov TLR4 activation, often by lipopolysaccharides (LPS), triggers a pro-inflammatory cascade. nih.gov In vitro studies using macrophage cell lines demonstrated that certain β-amino alcohol derivatives could suppress the production of nitric oxide (NO), a key inflammatory mediator, in a dose-dependent manner. nih.gov Further investigations in ex vivo human whole blood models confirmed that these compounds could inhibit the release of pro-inflammatory cytokines. nih.govnih.gov The structure-activity relationship (SAR) studies revealed that substitutions on the aryl rings of the β-amino alcohol scaffold are crucial for their inhibitory potency. nih.gov Some amino alcohols are also hypothesized to act as ligands for aryl hydrocarbon receptors (AhRs), which are involved in cellular responses to xenobiotic stimuli. depauw.edu

Table 2: In Vitro Inhibitory Effects of β-Amino Alcohol Derivatives on TLR4 Signaling

| Compound Type | Biological System | Measured Endpoint | Result |

|---|---|---|---|

| β-Amino Alcohol Derivative | RAW 264.7 Macrophage Cells | LPS-induced Nitric Oxide (NO) production | Suppression of NO signaling nih.gov |

| β-Amino Alcohol Derivative | Human Whole Blood (ex vivo) | LPS-induced Cytokine Release | Suppression of inflammatory response nih.gov |

Role of Amino Alcohol Metabolites as Volatile Organic Compounds (VOCs) in Biological Systems (e.g., Biochemical Markers)

Volatile organic compounds (VOCs) are carbon-based chemicals that easily evaporate at room temperature and are produced by numerous biological processes. nih.gov Amino alcohol metabolites represent a class of VOCs that can serve as valuable biochemical markers, providing a window into metabolic activities. nih.govnih.gov

In various fermentation processes, microorganisms like yeast and bacteria metabolize amino acids to produce a range of volatile secondary metabolites, including higher alcohols (also known as fusel alcohols). mdpi.commdpi.com For example, the catabolism of L-leucine can produce 3-methyl butanol, and L-phenylalanine can be converted to phenylethyl alcohol. mdpi.com The profile of these VOCs can be distinctive for specific microbial strains or metabolic conditions, making them useful as biochemical markers. mdpi.com In forensic toxicology, the detection of certain volatile alcohols in post-mortem samples can indicate microbial activity, as these compounds are generated from the fermentation of substrates like amino acids and carbohydrates present in a decaying corpse. ojp.govresearchgate.net

Table 3: Amino Acid Precursors and Their Corresponding Volatile Amino Alcohol Metabolites

| Precursor Amino Acid | Resulting Volatile Alcohol(s) | Biological Context |

|---|---|---|

| L-Phenylalanine (Phe) | Phenylethyl alcohol, Benzyl alcohol | Microbial Fermentation mdpi.com |

| L-Leucine (Leu) | 3-Methyl butanol | Microbial Fermentation mdpi.com |

| L-Isoleucine (Ile) | 2-Methyl butanol | Microbial Fermentation mdpi.com |

Biochemical Studies as Protease Inhibitors (for related amino alcohols)

The amino alcohol structural motif is a key component in the design of various protease inhibitors. Proteases are enzymes that catalyze the breakdown of proteins and are essential targets in drug development for diseases ranging from viral infections to cancer.

In vitro studies have shown that β-amino alcohol derivatives can be potent inhibitors of serine proteases. pjps.pknih.gov For instance, a series of N-phenyl piperazine (B1678402) and morpholine-based β-amino alcohols demonstrated significant inhibitory effects on protease activity, with some derivatives achieving 100% inhibition in assays. pjps.pkresearchgate.net The structure-activity relationship indicated that features like attached naphthyl rings could enhance the inhibitory effect. pjps.pk The amino alcohol framework is also integral to the design of inhibitors for other protease classes, such as the HIV-protease. researchgate.netnih.gov The hydroxyl and amino groups can form critical hydrogen bonds within the enzyme's active site, leading to potent and selective inhibition.

Table 4: Examples of Amino Alcohol Derivatives as Protease Inhibitors

| Inhibitor Class | Target Protease | Key Structural Feature | In Vitro Finding |

|---|---|---|---|

| N-phenyl piperazine β-amino alcohols | Serine Protease | Naphthyl ring | Enhanced inhibitory effect pjps.pk |

| Morpholine-based β-amino alcohols | Serine Protease | Varies by derivative | Up to 100% inhibition observed nih.govresearchgate.net |

| Nelfinavir Analogues | COVID-19 Main Protease | Chiral β-amino alcohol unit | Theoretical potent candidates researchgate.net |

Advanced Computational Studies and Molecular Modeling of 1 Amino 4 Methylhexan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules. longdom.org By solving approximations of the Schrödinger equation, these calculations can provide detailed information about molecular orbitals, charge distribution, and various physicochemical properties.

For 1-Amino-4-methylhexan-3-ol, DFT calculations could be employed to determine its optimized molecular geometry, providing precise bond lengths and angles. A crucial aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Conceptual DFT also allows for the calculation of various reactivity descriptors. These parameters, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can offer a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in understanding the molecule's ability to act as an electrophile in chemical reactions.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of chemical reactions, including interactions with biological macromolecules. For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to be electron-rich regions, making them susceptible to electrophilic attack.

Table 1: Predicted Quantum Chemical Properties of a Representative Amino Alcohol (Note: This data is illustrative for a similar amino alcohol and not specific to this compound due to the absence of published data for this specific compound.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

| Electrophilicity Index (ω) | 1.8 eV | Quantifies the electrophilic nature |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. acs.org

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in various environments, such as in aqueous solution. nih.gov By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable conformers and the energy barriers between them. This conformational flexibility can be crucial for its biological activity, as the molecule may need to adopt a specific shape to bind to a biological target. pitt.edu

MD simulations are also instrumental in studying the interactions of this compound with other molecules, such as proteins or nucleic acids. ingentaconnect.com In a typical binding study, the amino alcohol would be placed in a simulation box with the target macromolecule and solvent molecules. The simulation would then track the interactions between the ligand and the receptor, providing insights into the binding mode and the key residues involved in the interaction.

The results of these simulations can be used to calculate the binding free energy, which is a measure of the affinity of the ligand for its target. This information is highly valuable in drug discovery and design, as it can help to predict the potency of a potential drug candidate. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for an Amino Alcohol in Aqueous Solution (Note: This data is representative and not specific to this compound.)

| Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Force Field | CHARMM36 |

| Water Model | TIP3P |

In Silico Screening and Design of Novel Amino Alcohol Derivatives

The structural information obtained from computational studies of this compound can serve as a foundation for the in silico design and screening of novel derivatives with potentially enhanced properties. nih.gov Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov

Starting with the 3D structure of this compound as a scaffold, a virtual library of derivatives can be generated by adding or modifying functional groups at various positions on the molecule. This library can then be screened against a specific biological target using molecular docking programs. These programs predict the preferred orientation of a ligand when bound to a receptor to form a stable complex and estimate the binding affinity. github.io

The results of the virtual screen would be a ranked list of compounds based on their predicted binding scores. The top-ranked compounds can then be synthesized and tested experimentally, significantly reducing the time and cost associated with traditional high-throughput screening. nih.gov

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives. ingentaconnect.com This early assessment of drug-like properties is crucial for identifying promising candidates and avoiding potential failures in later stages of drug development.

Emerging Research Directions and Methodological Innovations for 1 Amino 4 Methylhexan 3 Ol

Integration of Multi-Omics Data for Comprehensive Amino Alcohol Metabolic Profiling

A comprehensive understanding of the metabolic role of amino alcohols necessitates looking beyond a single molecular class. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level view of cellular processes. nih.govmdpi.com This approach is critical for elucidating the complex biological networks in which compounds like 1-Amino-4-methylhexan-3-ol may participate. researchgate.net

Multi-omics integration presents significant computational challenges but provides a more holistic picture of metabolic regulation. nih.govnih.gov By combining data on gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics), researchers can build comprehensive models of metabolic pathways. mdpi.comnih.gov For instance, an increase in the abundance of this compound could be correlated with changes in the expression of specific genes and the levels of enzymes involved in its synthesis or degradation. Constraint-based stoichiometric models can serve as a scaffold to integrate these heterogeneous data types, allowing for the prediction of metabolic fluxes and the identification of key regulatory points. nih.gov Machine learning and network analysis are key computational tools used to identify these complex inter-omic relationships. nih.govornl.gov

Table 1: Multi-Omics Data in Amino Alcohol Research

| Omics Type | Data Measured | Relevance to Amino Alcohol Profiling |

|---|---|---|

| Transcriptomics | mRNA levels (gene expression) | Identifies genes encoding enzymes potentially involved in the synthesis, modification, or degradation of this compound. |

| Proteomics | Protein abundance and post-translational modifications | Quantifies the levels of enzymes and other proteins that directly interact with or metabolize the amino alcohol. |

| Metabolomics | Abundance of small molecules (metabolites) | Directly measures the concentration of this compound, its precursors, and downstream products, placing it within the broader metabolic context. |

Development of Chemical Probes and Biosensors Incorporating Amino Alcohol Scaffolds

The unique bifunctional nature of amino alcohols makes them attractive scaffolds for the design of novel chemical probes and biosensors. mdpi.com These tools are essential for detecting specific analytes, imaging biological processes, and understanding molecular interactions in real-time.

Recent research has focused on functionalizing nanomaterials with amino alcohols to create sensitive and selective sensors. For example, β-amino alcohol functionalized fluorescent carbon dots have been synthesized and used to create a sensing interface for the selective detection of copper ions. rsc.org The amino alcohol moieties on the surface of the carbon dots interact specifically with the target ion, leading to a measurable change in fluorescence. rsc.org

Furthermore, amino alcohol-containing scaffolds are being explored for creating photoaffinity probes to label proteins. nih.gov These probes can be designed to target the active sites of specific enzymes, allowing for rapid and selective labeling within living cells, which helps in identifying protein function and interaction networks. nih.gov The development of electrochemical biosensors is another promising area, where the incorporation of amino acid or amino alcohol structures onto electrodes can enable reagentless, direct measurement of analytes. nih.gov The binding of a target molecule can induce a conformational change in the immobilized bioreceptor, resulting in a detectable electrochemical signal. nih.gov

Table 2: Components of Amino Alcohol-Based Biosensors

| Component | Function | Example Application |

|---|---|---|

| Biorecognition Element | Binds specifically to the target analyte. | Amino alcohol scaffold functionalized to recognize a specific metal ion or protein. rsc.org |

| Transducer | Converts the binding event into a measurable signal. | Fluorescent carbon dots rsc.org, gold nanoparticles on an electrode. nih.gov |

| Detector | Measures and processes the generated signal. | Spectrofluorometer, potentiostat. |

Sustainable and Green Chemistry Approaches in Amino Alcohol Synthesis

The chemical industry's shift towards sustainability has spurred the development of green chemistry approaches for synthesizing valuable compounds like amino alcohols. uv.essemanticscholar.org These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional synthetic routes. uv.es

One prominent green approach is the use of visible-light photoredox catalysis. rsc.orgpatsnap.comrsc.org This technique employs light as a clean reagent and an organophotocatalyst to drive the reaction, often in environmentally benign solvents like water at room temperature. rsc.orgpatsnap.com This method provides a mild and efficient pathway to various amino alcohols from readily available starting materials. rsc.orgrsc.org Another strategy involves the uncatalyzed aminolysis of epoxides in aqueous, pH-controlled conditions, which is highly regioselective and avoids the need for harsh catalysts or organic solvents. semanticscholar.org

Furthermore, replacing precious metal catalysts (e.g., ruthenium, iridium) with base metals like manganese represents a significant step towards more sustainable chemical production. researchgate.net Manganese-catalyzed reactions can achieve the synthesis of other nitrogen-containing compounds from alcohols and amino alcohols, highlighting a move toward using more abundant and less toxic metals in catalysis. researchgate.net

Table 3: Comparison of Green Synthesis Methods for Amino Alcohols

| Method | Key Features | Advantages |

|---|---|---|

| Visible-Light Photoredox Catalysis | Uses light as a reagent; often uses water as a solvent. rsc.orgrsc.org | Mild reaction conditions, high atom economy, reduced energy consumption. rsc.orgpatsnap.com |

| Uncatalyzed Aminolysis of Epoxides | Performed in mildly basic, pH-controlled aqueous media. semanticscholar.org | Avoids catalysts, high regioselectivity, uses water as a solvent. semanticscholar.org |

| Base-Metal Catalysis | Employs abundant metals like manganese instead of noble metals. researchgate.net | Lower cost, reduced toxicity, increased sustainability. researchgate.net |

| Biocatalysis (Enzymatic Synthesis) | Uses enzymes to catalyze reactions. rsc.org | High stereoselectivity, mild aqueous conditions, biodegradable catalysts. rsc.orgfrontiersin.org |

Expanding the Biocatalytic Toolkit for Stereoselective Amino Alcohol Production

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis for producing chiral amino alcohols with high stereoselectivity. nih.govrsc.org The development of novel enzymes and multi-enzyme cascade reactions is rapidly expanding the toolkit available for synthesizing these valuable molecules. acs.orgresearchgate.net

A key area of innovation is the engineering of enzymes like amine dehydrogenases (AmDHs). Through protein engineering techniques, the activity and stability of AmDHs have been significantly improved, enabling the efficient asymmetric reductive amination of hydroxy ketones to yield chiral amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.orgfrontiersin.org This approach is highly attractive as it uses inexpensive ammonia (B1221849) as the amino donor and generates water as the main byproduct. frontiersin.org

Multi-enzyme cascades, where several enzymatic reactions are performed sequentially in one pot, provide elegant and efficient synthetic routes. rsc.orgnih.govacs.org For example, combining transketolase and transaminase enzymes can produce chiral amino-alcohols from simple, non-chiral starting materials. researchgate.netnih.gov Similarly, two- and three-step enzymatic procedures have been designed to produce target amino alcohols from L-lysine, combining dioxygenases and decarboxylases to perform reactions that are difficult to achieve through conventional organic chemistry. nih.gov These biocatalytic routes are not only highly selective but also operate under mild, environmentally benign conditions. rsc.orgnih.gov

Table 4: Key Enzymes in Stereoselective Amino Alcohol Synthesis

| Enzyme Class | Reaction Catalyzed | Significance |

|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of α-hydroxy ketones. frontiersin.org | High stereoselectivity, uses ammonia as an amino donor, engineered for improved activity. frontiersin.orgfrontiersin.org |

| Transaminase (TAm) | Transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov | Crucial for creating chiral amines; used in cascades with other enzymes. researchgate.netnih.gov |

| Dioxygenase | Regio- and diastereoselective oxidation of unactivated C-H bonds. nih.gov | Enables the introduction of hydroxyl groups at specific positions. nih.gov |

| Decarboxylase (DC) | Cleavage of a carboxylic acid group. nih.gov | Used in cascades to convert amino acids into amino alcohols. nih.gov |

| Imine Reductase (IRED) | Stereoselective reduction of imines to amines. acs.org | Used in reductive amination reactions in combination with other biocatalysts. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.